molecular formula C10H11F3O B1592844 3-(2-(Trifluoromethyl)phenyl)propan-1-ol CAS No. 191155-81-4

3-(2-(Trifluoromethyl)phenyl)propan-1-ol

Cat. No.: B1592844
CAS No.: 191155-81-4
M. Wt: 204.19 g/mol
InChI Key: MNJCAHDWFQQMFI-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)phenyl)propan-1-ol is an organofluorine compound with the molecular formula C10H11F3O . It has a molecular weight of 204.19 . The IUPAC name for this compound is 3-[2-(trifluoromethyl)phenyl]-1-propanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6,14H,3,5,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound is a clear, colorless to yellow liquid . It is stored at room temperature .

Scientific Research Applications

Kinetic Resolution and Stereocontrolled Synthesis

  • 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, closely related to 3-(2-(Trifluoromethyl)phenyl)propan-1-ol, was prepared in high enantiomeric purity using lipase-mediated kinetic resolution. This compound was further converted into 1,1,1-trifluoro-2,3-epoxypropane, showcasing its utility in stereocontrolled synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).

Synthesis and Investigation of Spectroelectrochemical Properties

  • The synthesis of novel compounds including this compound was reported, leading to the creation of peripherally tetra-substituted phthalocyanines. These new compounds were characterized for their electrochemical and spectroelectrochemical properties, indicating potential applications in electrochemical technologies (Kamiloğlu et al., 2018).

Green Chemistry and Enantioselective Synthesis

  • The synthesis of a potent cholesteryl ester transfer protein (CETP) inhibitor, which involves a trifluoromethyl derivative similar to this compound, was achieved with high yield and purity. This process highlights the compound's relevance in enantioselective synthesis and green chemistry practices (Li et al., 2010).

Influence on Miscibility of Fluorinated Alcohols

  • A study on 1,1,1-Trifluoro-propan-2-ol, which shares structural similarities with this compound, revealed insights into the impact of trifluoromethyl groups on the miscibility of fluorinated alcohols with water. This research contributes to understanding the physicochemical properties of such compounds (Fioroni, Burger, Mark, & Roccatano, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and using personal protective equipment .

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6,14H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJCAHDWFQQMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625348
Record name 3-[2-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191155-81-4
Record name 2-(Trifluoromethyl)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191155-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(Trifluoromethyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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